N-(3-chlorophenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-chlorophenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a pyridine ring, which is a six-membered ring with one nitrogen atom. These types of structures are common in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, likely involves a pyrimidine ring and a pyridine ring connected by a thioacetamide group. The 3-chlorophenyl and 2-methyl groups are likely attached to the nitrogen atom and the pyrimidine ring, respectively .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, it would likely be soluble in organic solvents due to its aromatic rings, and it might exhibit certain spectroscopic properties due to its conjugated system .
Scientific Research Applications
Synthesis and Biological Activities of Analogues
Synthesis of Pyrimidine Derivatives
Research has been conducted on the synthesis of pyrimidine derivatives and their biological activities. For instance, derivatives of pyrimidinone and oxazinone fused with thiophene rings, using materials like 2-chloro-6-ethoxy-4-acetylpyridine, have been explored for their antimicrobial properties (Hossan et al., 2012). These studies focus on the potential of pyrimidine-based compounds in addressing microbial resistance, which could be relevant to the broader class of chemicals including the target compound.
Antitumor Activity of Pyrazolo[3,4-d]Pyrimidine Derivatives
Another area of research involves the synthesis and in vitro evaluation of antitumor activities of new pyrazolo[3,4-d]pyrimidine derivatives. This research shows that certain derivatives exhibit significant anticancer activity against human breast adenocarcinoma cell lines, suggesting the potential therapeutic applications of such compounds (El-Morsy et al., 2017).
Crystal Structures and Chemical Properties
Crystal Structures of Pyrimidin-2-ylsulfanyl Acetamides
Studies on the crystal structures of related compounds, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide, provide insights into the conformation and potential reactivity channels of similar molecular structures. These investigations into the molecular geometry and intramolecular interactions can inform the design and application of new compounds for various scientific and therapeutic purposes (Subasri et al., 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4OS/c1-12-21-16(15-7-2-3-8-20-15)10-18(22-12)25-11-17(24)23-14-6-4-5-13(19)9-14/h2-10H,11H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQRSKFSCGBVDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)SCC(=O)NC2=CC(=CC=C2)Cl)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.